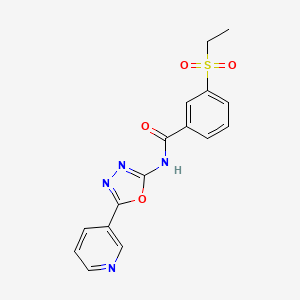

3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an ethylsulfonyl group and a 1,3,4-oxadiazole ring attached to a pyridine moiety, making it a versatile scaffold for chemical modifications and functionalizations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the pyridine moiety: The pyridine ring can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

Introduction of the ethylsulfonyl group: This step often involves the sulfonylation of the benzamide core using ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile scaffold for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

- Bioactive Molecule Investigations : Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have focused on its interaction with specific biological targets, potentially leading to the development of new therapeutic agents .

Medicine

- Therapeutic Potential : The compound's ability to interact with biological targets suggests it could be explored as a therapeutic agent. Its mechanisms may involve enzyme inhibition or modulation of signaling pathways .

Industrial Applications

- Development of Advanced Materials : The compound is utilized in creating functionalized polymers and advanced materials due to its unique chemical reactivity and stability.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit significant biological activity. For instance:

- Antimicrobial Activity : Some studies have shown that compounds related to this structure can outperform traditional antibiotics against certain strains of bacteria and fungi .

- Anticancer Properties : Investigations into its anticancer effects have indicated promising results in inhibiting tumor growth in vitro and in vivo models .

These findings underscore the importance of continuing research into the applications of 3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide across multiple scientific disciplines.

Wirkmechanismus

The mechanism of action of 3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and applications in optoelectronics and pharmaceuticals.

Imidazo[1,2-a]pyrimidines: Recognized for their wide range of applications in medicinal chemistry and material science.

Uniqueness

3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and advanced materials.

Biologische Aktivität

3-(ethylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of agrochemistry and medicinal chemistry. This article examines its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole ring and subsequent introduction of the ethylsulfonyl and benzamide moieties. The synthetic pathway can be summarized as follows:

-

Formation of 1,3,4-Oxadiazole:

- Reacting appropriate hydrazones with carboxylic acids under acidic conditions to form the oxadiazole core.

-

Introduction of Ethylsulfonyl Group:

- Utilizing sulfonyl chlorides in the presence of a base to attach the ethylsulfonyl moiety.

-

Benzamide Formation:

- Coupling the oxadiazole derivative with an amine to yield the final compound.

Biological Activity

The biological activity of this compound has been evaluated through various assays targeting different biological systems. Notable findings include:

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against a range of fungi and bacteria, with some exhibiting inhibition rates comparable to standard antifungal agents.

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 14h | Pyricularia oryae | 77.8 |

| 14e | Alternaria solani | 55.6 |

| 14n | Gibberella zeae | 65.9 |

Insecticidal Activity

The compound has also demonstrated insecticidal properties against various agricultural pests. In bioassays, it was found that certain derivatives exhibited lethal activity against pests like Helicoverpa armigera at concentrations as low as 500 mg/L.

Toxicity Studies

Toxicity assessments using zebrafish embryos indicated a moderate toxicity profile for certain derivatives, with an LC50 value around 14 mg/L for specific compounds. This suggests potential for use in crop protection while necessitating further evaluation for environmental safety.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyridine ring and the sulfonamide group significantly influence biological activity. Substituents that enhance electron density on the aromatic rings tend to improve antimicrobial efficacy. The presence of halogens or other electron-withdrawing groups can also enhance activity by facilitating interactions with biological targets.

Case Studies

Several studies have documented the efficacy of similar compounds in agricultural applications:

-

Case Study on Fungicidal Activity:

A study reported that a related oxadiazole derivative showed a high inhibition rate against Fusarium graminearum, suggesting that structural features common to these compounds contribute to their fungicidal properties. -

Insect Resistance Management:

Research highlighted the potential use of these compounds in integrated pest management programs due to their selective toxicity towards target pests while being safer for beneficial organisms.

Eigenschaften

IUPAC Name |

3-ethylsulfonyl-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S/c1-2-25(22,23)13-7-3-5-11(9-13)14(21)18-16-20-19-15(24-16)12-6-4-8-17-10-12/h3-10H,2H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKGJPLWWOLQHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.